molecular formula C5H6N6 B569236 v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI) CAS No. 117890-88-7

v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI)

Cat. No.: B569236
CAS No.: 117890-88-7
M. Wt: 150.145
InChI Key: KQPXLKIMIHVBFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,3-triazole with formamide, followed by methylation using methyl iodide . The reaction conditions often require controlled temperatures and the presence of a base such as potassium carbonate to facilitate the cyclization and methylation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives .

Scientific Research Applications

v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI) involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interfere with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI) is unique due to its specific substitution pattern and the presence of the methylamino group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

117890-88-7

Molecular Formula

C5H6N6

Molecular Weight

150.145

IUPAC Name

N-methyl-2H-triazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C5H6N6/c1-6-5-7-2-3-4(8-5)10-11-9-3/h2H,1H3,(H2,6,7,8,9,10,11)

InChI Key

KQPXLKIMIHVBFI-UHFFFAOYSA-N

SMILES

CNC1=NC2=NNN=C2C=N1

Synonyms

v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI)

Origin of Product

United States

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